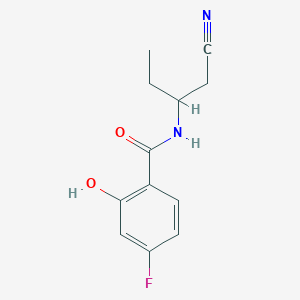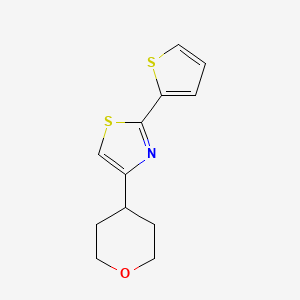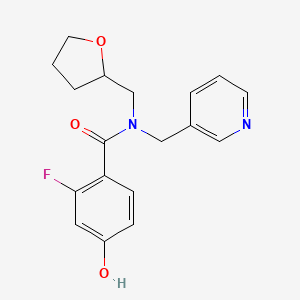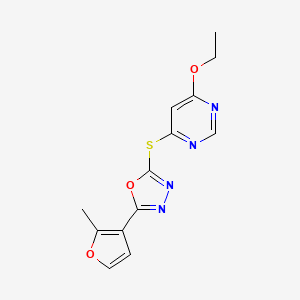
1-(2-Cyanoethyl)-3-(4,6-dimethylpyridin-2-yl)-1-(pyridin-2-ylmethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Cyanoethyl)-3-(4,6-dimethylpyridin-2-yl)-1-(pyridin-2-ylmethyl)urea, also known as CDPU, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CDPU belongs to the class of urea derivatives and has been found to exhibit promising biological activities.
Mécanisme D'action
The mechanism of action of 1-(2-Cyanoethyl)-3-(4,6-dimethylpyridin-2-yl)-1-(pyridin-2-ylmethyl)urea is not fully understood. However, it has been proposed that 1-(2-Cyanoethyl)-3-(4,6-dimethylpyridin-2-yl)-1-(pyridin-2-ylmethyl)urea exerts its biological activities through the inhibition of various enzymes and proteins involved in cellular processes. 1-(2-Cyanoethyl)-3-(4,6-dimethylpyridin-2-yl)-1-(pyridin-2-ylmethyl)urea has been found to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair. Moreover, 1-(2-Cyanoethyl)-3-(4,6-dimethylpyridin-2-yl)-1-(pyridin-2-ylmethyl)urea has been shown to inhibit the activity of chitin synthase, which is involved in fungal cell wall synthesis. 1-(2-Cyanoethyl)-3-(4,6-dimethylpyridin-2-yl)-1-(pyridin-2-ylmethyl)urea has also been found to inhibit the activity of bacterial DNA gyrase, which is involved in DNA replication and transcription.
Biochemical and Physiological Effects:
1-(2-Cyanoethyl)-3-(4,6-dimethylpyridin-2-yl)-1-(pyridin-2-ylmethyl)urea has been found to exhibit various biochemical and physiological effects. 1-(2-Cyanoethyl)-3-(4,6-dimethylpyridin-2-yl)-1-(pyridin-2-ylmethyl)urea has been reported to induce apoptosis in cancer cells, which is a programmed cell death process. Moreover, 1-(2-Cyanoethyl)-3-(4,6-dimethylpyridin-2-yl)-1-(pyridin-2-ylmethyl)urea has been shown to inhibit the formation of biofilms, which are communities of microorganisms that can cause infections. 1-(2-Cyanoethyl)-3-(4,6-dimethylpyridin-2-yl)-1-(pyridin-2-ylmethyl)urea has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest and disrupting the microtubule network.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2-Cyanoethyl)-3-(4,6-dimethylpyridin-2-yl)-1-(pyridin-2-ylmethyl)urea has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Moreover, 1-(2-Cyanoethyl)-3-(4,6-dimethylpyridin-2-yl)-1-(pyridin-2-ylmethyl)urea has been found to exhibit potent biological activities at low concentrations, which makes it a promising candidate for further research. However, 1-(2-Cyanoethyl)-3-(4,6-dimethylpyridin-2-yl)-1-(pyridin-2-ylmethyl)urea also has some limitations for lab experiments. 1-(2-Cyanoethyl)-3-(4,6-dimethylpyridin-2-yl)-1-(pyridin-2-ylmethyl)urea is a relatively new compound, and its toxicity and pharmacokinetics are not fully understood. Moreover, 1-(2-Cyanoethyl)-3-(4,6-dimethylpyridin-2-yl)-1-(pyridin-2-ylmethyl)urea has been found to exhibit some cytotoxicity towards normal cells, which raises concerns about its potential side effects.
Orientations Futures
1-(2-Cyanoethyl)-3-(4,6-dimethylpyridin-2-yl)-1-(pyridin-2-ylmethyl)urea has several future directions for research. It can be further studied for its potential therapeutic applications in cancer, fungal, and bacterial infections. Moreover, 1-(2-Cyanoethyl)-3-(4,6-dimethylpyridin-2-yl)-1-(pyridin-2-ylmethyl)urea can be modified to improve its potency and selectivity towards specific targets. 1-(2-Cyanoethyl)-3-(4,6-dimethylpyridin-2-yl)-1-(pyridin-2-ylmethyl)urea can also be used as a lead compound for the development of new drugs with improved pharmacokinetics and reduced toxicity. Furthermore, 1-(2-Cyanoethyl)-3-(4,6-dimethylpyridin-2-yl)-1-(pyridin-2-ylmethyl)urea can be studied for its potential applications in other fields, such as agriculture and environmental science.
Conclusion:
In conclusion, 1-(2-Cyanoethyl)-3-(4,6-dimethylpyridin-2-yl)-1-(pyridin-2-ylmethyl)urea is a promising compound that has gained significant attention in scientific research due to its potential therapeutic applications. 1-(2-Cyanoethyl)-3-(4,6-dimethylpyridin-2-yl)-1-(pyridin-2-ylmethyl)urea exhibits potent biological activities, including anticancer, antifungal, and antibacterial activities. 1-(2-Cyanoethyl)-3-(4,6-dimethylpyridin-2-yl)-1-(pyridin-2-ylmethyl)urea can be easily synthesized and purified, making it a promising candidate for further research. However, 1-(2-Cyanoethyl)-3-(4,6-dimethylpyridin-2-yl)-1-(pyridin-2-ylmethyl)urea also has some limitations for lab experiments, and its toxicity and pharmacokinetics are not fully understood. 1-(2-Cyanoethyl)-3-(4,6-dimethylpyridin-2-yl)-1-(pyridin-2-ylmethyl)urea has several future directions for research, including the development of new drugs and applications in other fields.
Méthodes De Synthèse
The synthesis of 1-(2-Cyanoethyl)-3-(4,6-dimethylpyridin-2-yl)-1-(pyridin-2-ylmethyl)urea involves the reaction of 2-cyanoethyl isocyanate with 4,6-dimethyl-2-aminopyridine and 2-(pyridin-2-ylmethyl)aminoethanol in the presence of a solvent and a base. The reaction proceeds through the formation of an intermediate, which is then treated with urea to yield the final product, 1-(2-Cyanoethyl)-3-(4,6-dimethylpyridin-2-yl)-1-(pyridin-2-ylmethyl)urea. The yield of the synthesis process is reported to be high, and the purity of the product can be achieved through recrystallization.
Applications De Recherche Scientifique
1-(2-Cyanoethyl)-3-(4,6-dimethylpyridin-2-yl)-1-(pyridin-2-ylmethyl)urea has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, antifungal, and antibacterial activities. 1-(2-Cyanoethyl)-3-(4,6-dimethylpyridin-2-yl)-1-(pyridin-2-ylmethyl)urea has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Moreover, 1-(2-Cyanoethyl)-3-(4,6-dimethylpyridin-2-yl)-1-(pyridin-2-ylmethyl)urea has been found to be effective against fungal infections caused by Candida albicans and Aspergillus fumigatus. 1-(2-Cyanoethyl)-3-(4,6-dimethylpyridin-2-yl)-1-(pyridin-2-ylmethyl)urea has also been reported to exhibit antibacterial activity against Gram-positive and Gram-negative bacteria.
Propriétés
IUPAC Name |
1-(2-cyanoethyl)-3-(4,6-dimethylpyridin-2-yl)-1-(pyridin-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O/c1-13-10-14(2)20-16(11-13)21-17(23)22(9-5-7-18)12-15-6-3-4-8-19-15/h3-4,6,8,10-11H,5,9,12H2,1-2H3,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYKFJBYVSYGALD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)NC(=O)N(CCC#N)CC2=CC=CC=N2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Cyanoethyl)-3-(4,6-dimethylpyridin-2-yl)-1-(pyridin-2-ylmethyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-ethyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]benzimidazol-2-amine](/img/structure/B7633090.png)
![8-Propan-2-yl-3-(3,3,3-trifluoro-2-hydroxypropyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7633095.png)

![2-Methyl-6-[1-[(1-propan-2-ylpyrazol-4-yl)methyl]piperidin-4-yl]oxypyridine](/img/structure/B7633106.png)
![2-[(4,6-dimethylpyridin-2-yl)carbamoylamino]-N-propylacetamide](/img/structure/B7633110.png)
![3-(3,4-dimethoxyphenyl)-5-[1-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-1,2,4-oxadiazole](/img/structure/B7633111.png)

![N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-3-methylbutyl]-4-hydroxyoxane-4-carboxamide](/img/structure/B7633133.png)
![3-(5-bromofuran-2-yl)-5-[1-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-1,2,4-oxadiazole](/img/structure/B7633134.png)
